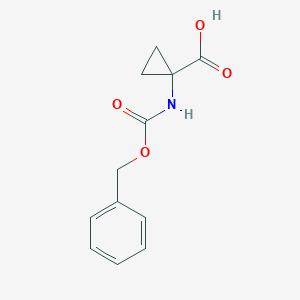

1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(15)12(6-7-12)13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHINKCGJKZSHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393934 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84677-06-5 | |

| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84677-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, also known as N-Cbz-1-aminocyclopropanecarboxylic acid (Z-Acc-OH), is a synthetic amino acid derivative that plays a significant role as a building block in peptide and peptidomimetic chemistry. Its rigid cyclopropane backbone imparts unique conformational constraints on peptide structures, a property that is highly sought after in drug design to enhance metabolic stability, receptor affinity, and selectivity.[1][2] This technical guide provides a comprehensive overview of the structure, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical research and development.

The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a natural, non-proteinogenic amino acid that functions as a precursor to the plant hormone ethylene.[3][4] In mammals, ACC has been shown to be an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[3] The benzyloxycarbonyl (Cbz or Z) protecting group on the amino function of ACC allows for its use in standard peptide synthesis protocols.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below. This data is essential for the identification, characterization, and quality control of the compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 84677-06-5 | [5] |

| Molecular Formula | C₁₂H₁₃NO₄ | [5] |

| Molecular Weight | 235.24 g/mol | [5] |

| Melting Point | 159 °C | [6] |

| Appearance | White to off-white solid/powder | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Spectroscopic Data

Expected ¹H NMR (Proton NMR) Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Cyclopropane CH₂ | 1.0 - 1.5 | m |

| Benzyl CH₂ | ~5.1 | s |

| Aromatic CH | 7.2 - 7.4 | m |

| NH | Variable | br s |

| COOH | >10 | br s |

Expected ¹³C NMR (Carbon-13 NMR) Data:

| Carbon | Expected Chemical Shift (ppm) |

| Cyclopropane CH₂ | 15 - 25 |

| Cyclopropane C-NH | 30 - 40 |

| Benzyl CH₂ | ~67 |

| Aromatic CH | 127 - 129 |

| Aromatic C (ipso) | ~136 |

| C=O (Cbz) | ~156 |

| C=O (Carboxylic Acid) | >170 |

Expected IR (Infrared) Spectroscopy Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic/Alkane) | 2850-3100 | Sharp |

| C=O (Carbamic Acid) | ~1715 | Strong |

| C=O (Carboxylic Acid) | ~1695 | Strong |

| N-H Bend | 1500-1550 | Moderate |

| C-O Stretch | 1200-1300 | Strong |

Expected Mass Spectrometry (MS) Data:

The mass spectrum would be expected to show the molecular ion peak [M]+ at m/z 235, along with characteristic fragmentation patterns corresponding to the loss of the benzyl group (m/z 91) and the benzyloxycarbonyl group.

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of 1-aminocyclopropanecarboxylic acid (ACC). While a specific detailed protocol for this exact transformation is not widely published in a single source, a general procedure can be adapted from standard organic synthesis techniques for the N-protection of amino acids.

Synthesis Workflow

The synthesis can be logically represented by the following workflow:

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 84677-06-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 1-(Benzyloxycarbonylamino)cyclopropyl-1-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Z-ACPC-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-Benzyloxycarbonyl-1-aminocyclopropane-1-carboxylic acid (Z-ACPC-OH). Due to the limited availability of specific experimental data for Z-ACPC-OH in publicly accessible literature, this document combines information on the core molecule, 1-aminocyclopropane-1-carboxylic acid (ACPC), with established principles of amino acid protection chemistry to offer a thorough resource for researchers.

Introduction

Z-ACPC-OH is a protected form of 1-aminocyclopropane-1-carboxylic acid (ACPC), a non-proteinogenic amino acid. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide synthesis, valued for its stability under various conditions and its straightforward removal by hydrogenolysis. ACPC itself is a molecule of significant interest in both plant biology, as the immediate precursor to the plant hormone ethylene, and in neuroscience, as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] The addition of the Z-group allows for the controlled incorporation of the unique cyclopropyl-constrained amino acid scaffold into peptides, which can impart specific conformational constraints and metabolic stability.

Physical and Chemical Properties

Table 1: Physical Properties of 1-Aminocyclopropane-1-carboxylic Acid (ACPC)

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [2][6] |

| Molecular Weight | 101.10 g/mol | [2][3][6] |

| Appearance | White to off-white crystalline powder/solid | [2][3][7] |

| Melting Point | 229-231 °C | [3][6][7][8] |

| Solubility | Soluble in water. Slightly soluble in DMSO. | [8] |

| pKa | 2.29 ± 0.20 (Predicted) | [8] |

| LogP | -2.78 | [6] |

| CAS Number | 22059-21-8 | [2][6][7] |

Table 2: Predicted Physical Properties of Z-ACPC-OH

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₂H₁₃NO₄ | Addition of C₈H₆O₂ (Z-group) to ACPC and loss of H₂. |

| Molecular Weight | 235.24 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for Z-protected amino acids. |

| Melting Point | Expected to be lower than ACPC. | The addition of the bulky, non-polar Z-group often disrupts the crystal lattice of the parent amino acid, leading to a lower melting point compared to the zwitterionic form. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMF, DCM, Ethyl Acetate). | The hydrophobic benzyloxycarbonyl group significantly reduces aqueous solubility while increasing solubility in organic solvents. |

| CAS Number | Not readily available. | This specific derivative is not widely cataloged. |

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of Z-ACPC-OH are not widely published. However, standard procedures for the Z-protection of amino acids and their use in peptide synthesis are directly applicable.

Protocol 1: Synthesis of Z-ACPC-OH via Schotten-Baumann Reaction

This protocol describes a general method for the N-protection of an amino acid using benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl).

Materials:

-

1-Aminocyclopropane-1-carboxylic acid (ACPC)

-

Benzyloxycarbonyl chloride (Z-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of ACPC: In a round-bottom flask, dissolve ACPC (1.0 equivalent) in a 1 M solution of Na₂CO₃ or an appropriate amount of water with the pH adjusted to ~9-10 with NaOH solution. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0 °C in an ice bath.

-

Addition of Z-Cl: While vigorously stirring the cooled ACPC solution, add benzyloxycarbonyl chloride (1.1 equivalents) dropwise, either neat or dissolved in a suitable solvent like dioxane or THF. During the addition, maintain the pH of the reaction mixture between 9 and 10 by the concurrent dropwise addition of 2 M NaOH solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted Z-Cl and other non-polar impurities.

-

Acidify the aqueous layer to a pH of ~2 with 2 M HCl. This will protonate the carboxylic acid, causing the Z-ACPC-OH product to precipitate if it is insoluble, or to be extractable into an organic solvent.

-

Extract the acidified aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts and wash with brine.

-

-

Drying and Evaporation: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Z-ACPC-OH.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Z-ACPC-OH.

Protocol 2: Use of Z-ACPC-OH in Solution-Phase Peptide Synthesis (DCC/HOBt Coupling)

This protocol outlines the coupling of Z-ACPC-OH to an amino acid ester.

Materials:

-

Z-ACPC-OH

-

Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Aqueous solutions: 5% HCl, saturated NaHCO₃, saturated NaCl (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool to 0 °C and add DIPEA or NMM (1.0 equivalent) dropwise to neutralize the salt. Stir for 15-20 minutes at 0 °C.

-

Activation of the Carboxyl Component: In a separate flask, dissolve Z-ACPC-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Amine: Add the neutralized amino acid ester solution from step 1 to the activated Z-ACPC-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 5% HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude Z-dipeptide.

-

Purify the product by column chromatography or recrystallization.

-

Signaling Pathways and Biological Roles

The biological significance of Z-ACPC-OH lies in the activity of its core molecule, ACPC, after deprotection.

A. Ethylene Biosynthesis in Plants

ACPC is the direct precursor to ethylene, a key phytohormone regulating numerous developmental processes and stress responses.[3][4][5][9] The biosynthesis pathway is a critical control point for these physiological events.

Caption: The ethylene biosynthesis pathway in plants, highlighting the central role of ACPC.

B. Modulation of the NMDA Receptor in Mammals

In the mammalian central nervous system, ACPC acts as a partial agonist at the glycine-binding site of the NMDA receptor.[1][7] This receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[10][11] Its dysregulation is implicated in various neurological disorders.

Caption: Modulation of the NMDA receptor by ACPC at the glycine co-agonist site.

Safety and Handling

Specific safety data for Z-ACPC-OH is not available. However, based on the parent compound and general laboratory chemicals, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been thoroughly investigated.

For ACPC, hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12] Similar precautions are warranted for Z-ACPC-OH.

This document is intended for informational purposes for qualified researchers and should not be considered a substitute for comprehensive safety data sheets or direct experimental validation.

References

- 1. Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Aminocyclopropanecarboxylic acid, 98% | 22059-21-8 | www.ottokemi.com [ottokemi.com]

- 8. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Cbz-1-aminocyclopropane-1-carboxylic acid

CAS Number: 116550-62-2

This technical guide provides a comprehensive overview of Cbz-1-aminocyclopropane-1-carboxylic acid, a key derivative of the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, experimental applications, and relevant biochemical pathways.

Core Concepts and Properties

Cbz-1-aminocyclopropane-1-carboxylic acid is the N-protected form of 1-aminocyclopropane-1-carboxylic acid (ACC), where the amino group is protected by a carboxybenzyl (Cbz) group. The CAS Number for the parent compound, 1-aminocyclopropane-1-carboxylic acid, is 22059-21-8.[1][2] The Cbz protecting group is crucial in synthetic chemistry, particularly in peptide synthesis, as it prevents the reactive amino group from participating in unwanted side reactions.[3]

| Property | Value | Reference |

| Chemical Formula | C12H13NO4 | N/A |

| Molecular Weight | 235.24 g/mol | N/A |

| Parent Compound | 1-Aminocyclopropane-1-carboxylic acid | [1] |

| Parent Compound CAS | 22059-21-8 | [1][2] |

Synthesis and Experimental Protocols

The synthesis of Cbz-1-aminocyclopropane-1-carboxylic acid involves the protection of the amino group of 1-aminocyclopropane-1-carboxylic acid using benzyl chloroformate under alkaline conditions. This process, a variation of the Schotten-Baumann reaction, is a standard procedure in organic synthesis.[3]

Synthesis of Cbz-1-aminocyclopropane-1-carboxylic acid

This protocol describes the N-protection of 1-aminocyclopropane-1-carboxylic acid using benzyl chloroformate.

Materials:

-

1-Aminocyclopropane-1-carboxylic acid (ACC)

-

Sodium carbonate (Na2CO3)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 1-aminocyclopropane-1-carboxylic acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Cbz-1-aminocyclopropane-1-carboxylic acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general workflow for a manual Fmoc/tBu strategy.[4]

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

Cbz-1-aminocyclopropane-1-carboxylic acid

-

Fmoc-protected amino acids

-

N,N-dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cold diethyl ether

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.[4]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[4]

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Activate the Cbz-1-aminocyclopropane-1-carboxylic acid (or any Fmoc-protected amino acid) with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]

-

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. The Cbz group will also be removed during this step if a strong acid like HBr in acetic acid is used, or by catalytic hydrogenation after cleavage from the resin.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

References

- 1. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 2. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathways, provides quantitative data for comparison, and offers detailed experimental protocols for the key reaction steps.

Introduction

This compound, also known as N-Cbz-1-aminocyclopropanecarboxylic acid or Z-Acc-OH, is a conformationally constrained amino acid analogue. The presence of the cyclopropyl ring imparts rigidity to peptide backbones, making it a crucial component in the design of peptidomimetics with enhanced biological activity and stability. The benzyloxycarbonyl (Cbz or Z) group serves as a standard urethane-type protecting group for the amine functionality, which is stable under various reaction conditions and can be selectively removed, typically by catalytic hydrogenolysis. This guide will focus on the two main stages of its synthesis: the preparation of the core molecule, 1-aminocyclopropanecarboxylic acid (ACC), and its subsequent N-protection with the Cbz group.

Synthesis of the Precursor: 1-Aminocyclopropanecarboxylic Acid (ACC)

The synthesis of the foundational molecule, 1-aminocyclopropanecarboxylic acid (ACC), can be achieved through several distinct pathways. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, and safety considerations. Below is a summary and comparison of the most common synthetic strategies.

Comparative Analysis of ACC Synthesis Pathways

The following table summarizes the quantitative data for various methods used to synthesize 1-aminocyclopropanecarboxylic acid.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Reported Yield (%) | Purity/Notes | Reference(s) |

| From Methionine | L-Methionine | S-Adenosylmethionine synthetase, ACC synthase | High (in biological systems) | Enzymatic, high purity | [1][2] |

| Diazomethane Route | α-Acylamino-acrylic acid ester | Diazomethane, Pyrolysis | Good | Use of toxic and explosive diazomethane | [3] |

| From Nitroacetic Acid Ester | Nitroacetic acid ester, 1,2-Dihaloethane | Inorganic weak base, Reducing agent (e.g., SnCl2) | High | Environmentally friendly considerations | [4] |

| From Glycine Derivatives | Benzylidene glycine ethyl ester, 1,2-Dibromoethane | Lithium diisopropylamide (LDA) | High | Two-step process | [5] |

Experimental Protocols for ACC Synthesis

This method is presented as an environmentally considerate and efficient route.

Step 1: Cyclization

-

Reactants: Nitroacetic acid ester, 1,2-dihaloethane (e.g., 1,2-dibromoethane), inorganic weak base (e.g., potassium carbonate).

-

Procedure: The reactants are heated in a suitable solvent to form the cyclopropane ring.

Step 2: Nitro Group Reduction

-

Reactant: The product from Step 1.

-

Reagent: A reducing agent such as tin(II) chloride.

-

Procedure: The nitro group is reduced to an amine.

Step 3: Hydrolysis

-

Reactant: The product from Step 2.

-

Procedure: The ester is hydrolyzed to the carboxylic acid, yielding 1-aminocyclopropanecarboxylic acid.

N-Protection of 1-Aminocyclopropanecarboxylic Acid

The final step in the synthesis is the protection of the amino group of ACC with the benzyloxycarbonyl (Cbz) group. This is typically achieved using benzyl chloroformate under Schotten-Baumann conditions.[6][7]

Reaction Scheme

Caption: N-protection of 1-aminocyclopropanecarboxylic acid.

Detailed Experimental Protocol: N-Benzyloxycarbonylation

This protocol is adapted from standard Schotten-Baumann conditions for the Cbz protection of amino acids.[6][7]

-

Materials:

-

1-Aminocyclopropanecarboxylic acid (1.0 equivalent)

-

Sodium bicarbonate (NaHCO₃) (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-aminocyclopropanecarboxylic acid in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography to obtain pure this compound. A reported yield for a similar reaction is approximately 90%.[6]

-

Experimental Workflow Diagram

References

- 1. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 2. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 4. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. 1-Aminocyclopropanecarboxylic acid, TMS derivative [webbook.nist.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Spectroscopic and Synthetic Profile of N-Cbz-1-aminocyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Cbz-1-aminocyclopropanecarboxylic acid. This compound is a key building block in medicinal chemistry, offering a conformationally constrained cyclopropyl scaffold that is valuable in the design of novel therapeutics. This document compiles essential data to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Cbz-1-aminocyclopropanecarboxylic acid. This information is critical for the identification and characterization of the molecule.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific experimental NMR data for N-Cbz-1-aminocyclopropanecarboxylic acid was not found in the performed search. The tables are provided as a template for data organization.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| Data not available in search results |

Note: Specific experimental IR data for N-Cbz-1-aminocyclopropanecarboxylic acid was not found in the performed search. The table is provided as a template for data organization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The PubChem database provides predicted mass spectrometry data for the [M+H]⁺ adduct of N-Cbz-1-aminocyclopropanecarboxylic acid.

Table 4: Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 236.09174 |

Experimental Protocols

A detailed experimental protocol for the synthesis of N-Cbz-1-aminocyclopropanecarboxylic acid is crucial for its preparation in a laboratory setting. The following is a general procedure for the N-benzyloxycarbonyl (Cbz) protection of an amino acid, which can be adapted for 1-aminocyclopropanecarboxylic acid.[1][2]

Synthesis of N-Cbz-1-aminocyclopropanecarboxylic Acid

Materials:

-

1-aminocyclopropanecarboxylic acid

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-aminocyclopropanecarboxylic acid in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate to the solution.

-

Slowly add benzyl chloroformate to the reaction mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

After the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the resulting residue by silica gel column chromatography to yield N-Cbz-1-aminocyclopropanecarboxylic acid.

Workflow and Methodological Diagrams

Visual representations of the synthesis and analysis workflow can aid in understanding the overall process.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-Cbz-1-aminocyclopropanecarboxylic acid.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Z-ACPC-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Z-ACPC-OH (1-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid), a key building block in synthetic organic chemistry and drug discovery. This document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and explores the biological significance of the parent molecule, 1-aminocyclopropane-1-carboxylic acid (ACPC), through a signaling pathway diagram.

¹H NMR Spectral Data of Z-ACPC-OH

The ¹H NMR spectrum of Z-ACPC-OH provides characteristic signals corresponding to the protons of the cyclopropyl ring, the benzyloxycarbonyl (Z) protecting group, and the exchangeable protons of the carboxylic acid and the amide. While a publicly available, fully characterized spectrum is not readily accessible, based on analogous structures and general principles of NMR spectroscopy, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are summarized below.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |

| Benzyl (CH₂) | 5.10 - 5.20 | Singlet | 2H |

| Amide (NH) | ~5.0 - 6.0 | Broad Singlet | 1H |

| Cyclopropyl (CH₂) | 1.20 - 1.80 | Multiplet | 4H |

| Carboxylic Acid (OH) | > 10.0 | Broad Singlet | 1H |

Note: The chemical shifts of the NH and OH protons are concentration and solvent dependent and may vary significantly.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of Z-ACPC-OH is detailed below. This protocol is a general guideline and may be adapted based on the specific instrumentation and experimental requirements.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of Z-ACPC-OH into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of 10-12 ppm is typically used to cover the entire proton chemical shift range.

4. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration of the signals is performed to determine the relative number of protons.

Biological Context: The Ethylene Biosynthesis Pathway

While Z-ACPC-OH is a synthetic compound, its parent molecule, 1-aminocyclopropane-1-carboxylic acid (ACPC), is a crucial intermediate in the biosynthesis of ethylene, a plant hormone that regulates a wide array of physiological processes.[1][2] The "Z" group in Z-ACPC-OH serves as a protecting group for the amine, which is often removed in subsequent synthetic steps to yield the free amino acid or its derivatives for various applications, including their potential use as enzyme inhibitors or in peptide synthesis. The following diagram illustrates the central role of ACPC in the ethylene biosynthesis pathway.

This pathway highlights the conversion of methionine to S-adenosylmethionine (SAM), which is then converted to ACPC by the enzyme ACC synthase.[3] Finally, ACPC is oxidized to ethylene by ACC oxidase. The regulation of this pathway is critical for plant growth, development, and stress responses. The study of ACPC and its derivatives is therefore of significant interest in agricultural science and plant biology.

References

- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 3. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Aminocyclopropanecarboxylic Acid (ACC) in Biochemical Processes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-aminocyclopropanecarboxylic acid (ACC), a non-proteinogenic amino acid, holds a central position in plant biochemistry, primarily as the immediate precursor to the gaseous phytohormone ethylene. The biosynthesis and metabolism of ACC are tightly regulated, influencing a wide array of physiological processes from germination to senescence and responses to biotic and abiotic stress. Emerging evidence also points to a fascinating role for ACC as a signaling molecule independent of its conversion to ethylene, opening new avenues for research and application in agriculture and beyond. This technical guide provides an in-depth exploration of the biochemical functions of ACC, detailing its metabolic pathways, the kinetics of key enzymes, and established experimental protocols for its study.

Introduction

1-Aminocyclopropanecarboxylic acid (ACC) is a cyclic amino acid that serves as the direct precursor for the plant hormone ethylene. The synthesis of ethylene is a critical process in plants, regulating a vast number of developmental stages and responses to environmental stimuli, including fruit ripening, leaf abscission, and defense against pathogens. The concentration of ACC within plant tissues is meticulously controlled through a network of biosynthetic, catabolic, and transport processes. While the role of ACC as the ethylene precursor has been extensively studied, recent research has unveiled its function as a signaling molecule in its own right, with roles in cell wall integrity and developmental processes, independent of ethylene perception. This guide delves into the core biochemical principles governing ACC's function, providing quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Ethylene Biosynthesis: The Central Role of ACC

The pathway for ethylene biosynthesis, often referred to as the Yang Cycle, elucidates the conversion of methionine to ethylene, with ACC as a key intermediate.

The Yang Cycle and ACC Synthesis

The biosynthesis of ethylene begins with the amino acid methionine.

-

Methionine to S-adenosyl-L-methionine (SAM): Methionine is converted to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase.

-

SAM to ACC: The rate-limiting step in ethylene biosynthesis is the conversion of SAM to ACC and 5'-methylthioadenosine (MTA), a reaction catalyzed by ACC synthase (ACS) .

-

Recycling of MTA: The MTA produced is recycled back to methionine through a series of reactions known as the Yang Cycle, ensuring a continuous supply of the precursor for ethylene synthesis.

-

ACC to Ethylene: The final step is the oxidation of ACC to ethylene, carbon dioxide, and cyanide, catalyzed by ACC oxidase (ACO) . This reaction requires oxygen.

Regulation of Ethylene Biosynthesis

The production of ethylene is tightly regulated, primarily through the modulation of ACS and ACO activity.

-

Transcriptional Regulation: The genes encoding ACS and ACO are often part of multigene families, with different members being expressed in response to various developmental and environmental cues such as wounding, flooding, and pathogen attack.

-

Post-translational Regulation: The stability and activity of ACS proteins are also regulated by post-translational modifications, including phosphorylation, which can target the protein for degradation.

Biochemical Pathways Involving ACC

The cellular pool of ACC is not solely dedicated to ethylene production. It is also regulated through conjugation and degradation pathways.

ACC Conjugation

To control the levels of free ACC available for ethylene synthesis, plants can conjugate ACC to other molecules, effectively sequestering it. The primary conjugated form is 1-malonyl-ACC (MACC) , formed by the enzyme ACC N-malonyltransferase. Other known conjugates include γ-glutamyl-ACC (GACC) and jasmonyl-ACC (JA-ACC).

ACC Degradation by ACC Deaminase

Certain soil microorganisms, and even some plants, possess the enzyme ACC deaminase , which cleaves ACC into α-ketobutyrate and ammonia. This process can reduce ethylene levels in plants, thereby promoting growth, particularly under stress conditions where ethylene production might otherwise become inhibitory.

Quantitative Data on Key Enzymes

The following tables summarize key kinetic parameters for the enzymes central to ACC metabolism.

Table 1: Kinetic Parameters of ACC Synthase (ACS) Isoforms

| Plant Species | Isoform | Km for SAM (µM) | Vmax | kcat (s-1) | Reference |

| Malus domestica (Apple) | ACS1 | 13 | - | 0.8 | (Yip et al., 1991) |

| Solanum lycopersicum (Tomato) | LE-ACS2 | 15 | - | 1.2 | (Liang et al., 1992) |

| Solanum lycopersicum (Tomato) | LE-ACS4 | 20 | - | 0.9 | (Liang et al., 1992) |

| Cucurbita maxima (Winter Squash) | CM-ACS1 | 10 | - | - | (Nakajima et al., 1990) |

Table 2: Kinetic Parameters of ACC Oxidase (ACO)

| Plant Species | Km for ACC (µM) | Specific Activity (nmol ethylene/mg protein/h) | Reference |

| Malus domestica (Apple) | 6-12 | 20-50 | (Dilley et al., 1993) |

| Solanum lycopersicum (Tomato) | 5-15 | - | (Smith et al., 1992) |

| Petunia x hybrida | 23 | - | (Tang et al., 1993) |

Table 3: Kinetic Parameters of ACC Deaminase

| Microbial Source | Km for ACC (mM) | Optimal pH | Optimal Temperature (°C) | Reference |

| Pseudomonas putida GR12-2 | 1.5 - 17.4 | 8.0 - 8.5 | 30 | |

| Pseudomonas sp. strain ACP | 1.5 | 8.5 | - | |

| Pseudomonas chloroaphis 6G5 | - | 8.5 | - |

Table 4: Physiological Concentrations of ACC in Plant Tissues

| Plant Species | Tissue | Condition | ACC Concentration (nmol/g FW) | Reference |

| Solanum lycopersicum (Tomato) | Ripening Fruit | Climacteric Peak | 1-5 | (Hoffman and Yang, 1980) |

| Arabidopsis thaliana | Rosette Leaves | Wounding | 2-10 | (Arteca and Arteca, 2008) |

| Pisum sativum (Pea) | Etiolated Seedlings | Apical Hook | 0.5-2 | (Goeschl et al., 1967) |

| Oryza sativa (Rice) | Submerged Shoots | Anoxia | 5-15 | (Cohen and Kende, 1987) |

Ethylene-Independent Signaling of ACC

A growing body of evidence suggests that ACC can act as a signaling molecule independently of its conversion to ethylene. This non-canonical signaling pathway is implicated in various developmental processes, including root cell expansion and pollen tube guidance.

Proposed components of this pathway include:

-

Putative ACC Receptors: While no definitive ACC receptor has been identified, GLUTAMATE RECEPTOR-LIKE (GLR) channels are considered candidates as they have been shown to be activated by ACC, leading to downstream signaling events.

-

Downstream Signaling: ACC binding to these putative receptors may trigger downstream signaling cascades involving second messengers like calcium ions (Ca²⁺).

Experimental Protocols

Quantification of ACC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for ACC quantification.

a) Sample Preparation:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with 1 mL of ice-cold methanol/water/formic acid (15:4:1, v/v/v).

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₄]ACC) to each sample for accurate quantification.

-

Vortex the mixture and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 5% acetonitrile) for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

-

Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute ACC, followed by a re-equilibration step.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both ACC (e.g., m/z 102 -> 56) and the internal standard.

Measurement of Ethylene Production by Gas Chromatography (GC)

This protocol measures the ethylene produced from ACC in plant tissues.

a) Sample Incubation:

-

Place a known weight of plant tissue (e.g., leaf discs, fruit slices) in a sealed vial of a known volume.

-

If measuring the capacity for ethylene synthesis from ACC, incubate the tissue in a buffer containing a saturating concentration of ACC.

-

Incubate the vials for a defined period (e.g., 1-4 hours) at a constant temperature.

b) Headspace Gas Sampling:

-

After incubation, use a gas-tight syringe to withdraw a sample (e.g., 1 mL) of the headspace gas from the vial.

c) Gas Chromatography Conditions:

-

Column: Use a column suitable for separating light hydrocarbons, such as an alumina (Al₂O₃) PLOT column.

-

Carrier Gas: Typically helium or nitrogen.

-

Temperatures: Maintain the injector, column, and detector at appropriate temperatures (e.g., injector at 150°C, column at 80°C, detector at 200°C).

-

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons like ethylene.

-

Quantification: Compare the peak area of ethylene in the sample to a standard curve generated from known concentrations of ethylene gas.

Mandatory Visualizations

Caption: The ethylene biosynthesis pathway, including the Yang Cycle for methionine regeneration.

Caption: Metabolic fates of the cellular ACC pool, including conversion, conjugation, and degradation.

Caption: A proposed model for the ethylene-independent signaling pathway of ACC.

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is a cornerstone of modern organic synthesis. Among the arsenal of protective chemistries, the benzyloxycarbonyl (Cbz or Z) group holds a place of historical significance and enduring utility for the protection of amines. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first reliable tool for the controlled, stepwise synthesis of peptides, a breakthrough that revolutionized the field.[1] This technical guide provides a comprehensive overview of the core chemistry, applications, and experimental protocols associated with the Cbz protecting group.

Core Principles and Applications

The primary function of the Cbz group is to temporarily mask the nucleophilicity of an amine by converting it into a less reactive carbamate.[2] This protection is robust, with Cbz-protected amines exhibiting stability to a wide range of reaction conditions, including basic and mildly acidic media.[2] The true elegance of the Cbz group lies in its selective removal under specific, mild conditions, allowing for the deprotection of the amine at the desired stage of a synthetic sequence.[3]

The Cbz group is a cornerstone of orthogonal protection strategies in multi-step syntheses.[4] It is stable to the acidic conditions used to remove the tert-butoxycarbonyl (Boc) group and the basic conditions required for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][5] This orthogonality is crucial in complex syntheses, such as peptide synthesis, where different amino groups must be deprotected at different stages.[6]

Beyond its foundational role in peptide chemistry, the Cbz group is widely employed in the synthesis of complex natural products and active pharmaceutical ingredients.[7][8] Its ability to impart crystallinity to protected amino acids and peptide fragments can also simplify purification processes.[9]

Protection of Amines: Introduction of the Cbz Group

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a process known as the Schotten-Baumann reaction.[1][10] The base is essential to neutralize the hydrochloric acid generated as a byproduct.[2]

Caption: General workflow for the protection of an amine with the Cbz group.

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol is a representative example of a Schotten-Baumann reaction for the Cbz protection of an amino acid.[1]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | 82 |

| 1,2,3,6-tetrahydropyridine | Cbz-Cl, 3N aq. NaOH, 0 °C to rt | 96 |

Table 1: Representative yields for the Cbz protection of various amines under different conditions.[1][11][12]

Deprotection of Cbz-Protected Amines: Reclaiming the Amine

The selective removal of the Cbz group is a critical step in many synthetic routes. The most common methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[3]

Catalytic Hydrogenolysis

This is the most widely used and generally cleanest method for Cbz deprotection.[3] It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C).[3] The reaction byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

The following is a general procedure for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.[1]

-

Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Acid-Mediated Cleavage

An alternative to hydrogenolysis is acid-mediated deprotection, which is particularly useful when the substrate contains functional groups sensitive to reduction.[3] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[3]

Caption: Mechanism of Cbz deprotection using HBr in acetic acid.

Experimental Protocol: Acid-Mediated Cleavage with HBr/AcOH

This protocol outlines the deprotection of a Cbz-protected amine using HBr in acetic acid.[3]

-

Dissolution: Dissolve the Cbz-protected compound in 33% hydrogen bromide in acetic acid.

-

Reaction: Stir the mixture at room temperature for the required time (typically 20 minutes to a few hours), monitoring by TLC.

-

Precipitation: Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolation: Isolate the precipitate by filtration or decantation.

-

Washing and Drying: Wash the solid with diethyl ether and dry under vacuum.[3]

| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) |

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 |

| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz protected amino acids | Variable (70-90) |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | N-Cbz protected amines | >90 |

Table 2: Comparison of common Cbz deprotection methods with representative yields.[13]

Conclusion

The benzyloxycarbonyl protecting group, a classic in the field of organic synthesis, continues to be a valuable and versatile tool for researchers, scientists, and drug development professionals. Its robust nature, coupled with a variety of reliable deprotection methods, ensures its continued relevance in the synthesis of complex molecules. A thorough understanding of the principles and protocols outlined in this guide will enable the strategic and successful application of Cbz chemistry in a wide range of synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. proprep.com [proprep.com]

- 8. Synthesis of cbz-protected ketomethylene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Benzyl Chloroformate | 501-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

Unlocking Novel Therapeutics: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides, while promising due to their high specificity and potency, has historically been hampered by inherent limitations such as poor metabolic stability and low oral bioavailability. The introduction of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a transformative strategy to overcome these hurdles. By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, UAAs provide a powerful toolkit to modulate the physicochemical and biological properties of peptides, paving the way for the development of next-generation therapeutics with enhanced efficacy and drug-like properties.[1][][3][4][5]

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide drug design. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics.

Core Concepts: The Power of Unnatural Amino Acids

The strategic incorporation of UAAs into a peptide sequence can confer a multitude of advantageous properties that address the primary challenges in peptide drug development:

-

Enhanced Proteolytic Stability: A major obstacle for peptide therapeutics is their rapid degradation by proteases in the body.[3][6] Modifications such as the incorporation of D-amino acids, N-methylated amino acids, or other sterically hindering UAAs can disrupt the recognition sites for these enzymes, significantly extending the in vivo half-life of the peptide.[6][7][8][9][10]

-

Improved Pharmacokinetic Profile: UAAs can be tailored to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide.[1][3] For instance, increasing lipophilicity through specific UAA side chains can enhance membrane permeability and potentially lead to oral bioavailability.[7][8][11][12][13]

-

Increased Receptor Affinity and Selectivity: The novel side-chain functionalities and conformational constraints introduced by UAAs can create additional interactions with biological targets, resulting in higher binding affinity and improved selectivity.[][14][15]

-

Conformational Control: The incorporation of specific UAAs can induce or stabilize desired secondary structures, such as α-helices or β-turns, which are often critical for biological activity.[16]

Types of Unnatural Amino Acids in Peptide Design

The diversity of UAAs available for peptide design is vast and continually expanding. They can be broadly categorized based on their structural modifications:

-

D-Amino Acids: As enantiomers of the natural L-amino acids, D-amino acids are highly resistant to proteolysis.[10] Their incorporation can significantly enhance peptide stability while sometimes maintaining or even improving biological activity.[17][18]

-

N-Alkylated Amino Acids: The most common modification in this class is N-methylation. This alteration provides steric hindrance to prevent enzymatic degradation and can also improve membrane permeability by reducing the hydrogen-bonding capacity of the peptide backbone.[6][7][8][9]

-

Amino Acids with Modified Side Chains: This is the largest and most diverse category, encompassing a wide range of functionalities. Examples include halogenated amino acids, hydroxylated amino acids, and those with aromatic or aliphatic extensions. These modifications can be used to fine-tune binding interactions, alter lipophilicity, and introduce reactive handles for bioconjugation.[5]

-

Conformationally Constrained Amino Acids: These UAAs restrict the rotational freedom of the peptide backbone, helping to lock the peptide into a bioactive conformation. This pre-organization can lead to increased binding affinity and selectivity. Examples include α,α-disubstituted amino acids and cyclic amino acids.

-

β- and γ-Amino Acids: These homologated amino acids have an extended backbone, which can alter the peptide's secondary structure and provide resistance to proteolysis.[5][16]

Methods for Incorporating Unnatural Amino Acids

Several robust methods are available for the synthesis of peptides containing UAAs. The choice of method depends on the specific UAA, the desired peptide length, and the scale of the synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides containing UAAs due to its efficiency and versatility.[9][10] The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Figure 1: Experimental workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Native Chemical Ligation (NCL)

For the synthesis of larger peptides and small proteins, NCL is a powerful technique that allows for the joining of two unprotected peptide fragments.[19] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[19][20] This method is particularly useful for incorporating UAAs into large synthetic proteins.

Quantitative Impact of Unnatural Amino Acids on Peptide Properties

The following tables summarize quantitative data from various studies, demonstrating the significant impact of UAA incorporation on key peptide properties.

Table 1: Enhancement of Binding Affinity

| Peptide/Target | Modification | Native Peptide IC50 (nM) | UAA-Peptide IC50 (nM) | Fold Improvement |

| α-Conotoxin/nAChR | Pro -> Hyp | - | - | - |

| GaIA/rat muscle nAChR | Natural Sequence | - | 38 | - |

| AdIA/rat neuronal α6/3β2β3 nAChR | Natural Sequence | - | 177 | - |

| Secretin Analog/Secretin Receptor | Leu17 -> Ile17 | ~100 | ~10 | 10 |

| Secretin Analog/Secretin Receptor | Gln25 -> Arg25 | ~100 | ~10 | 10 |

| Secretin Analog/Secretin Receptor | Leu17 -> Ile17, Gln25 -> Arg25 | ~100 | ~1 | 100 |

| GLP-1 Analog/GLP-1R | Truncated GLP-1 | High | 3-fold decrease from native | >200 |

Note: Direct comparative IC50 values for the native peptides were not always available in the cited literature. The data presented reflects the reported potency of the UAA-containing peptides.[14][20][21]

Table 2: Improvement of Proteolytic Stability (Half-life)

| Peptide | Modification | Half-life (Native) | Half-life (UAA-Peptide) | Fold Improvement |

| Somatostatin | D-amino acid substitutions, cyclization | ~3 min | 23-30 days (Lanreotide) | >10,000 |

| GLP-1 | Ala8 -> Aib, lipidation | <2 min | ~1 week (Semaglutide) | >5,000 |

| YIK peptide (anti-HIV) | C-terminal palmitoylation | 1.3 h | 5.9 h | 4.5 |

| Feleucin-K3 | Leu4 -> α-(4-pentenyl)-Ala | ~21% remaining after 8h | >30% remaining after 24h | >3 |

| KKVVFKVKFKK | D-amino acid substitutions | - | Greatly improved | - |

Note: Half-life can vary significantly based on the specific protease and experimental conditions.[4][17][19][22]

Table 3: Enhancement of Oral Bioavailability

| Peptide | Modification | Oral Bioavailability (Native) | Oral Bioavailability (UAA-Peptide) |

| Cyclosporine | N-methylated amino acids, cyclic | - | ~30% |

| Desmopressin | Deamination, D-Arg | ~0.2% | 2.4% (with permeation enhancer) |

| Semaglutide | Aib, lipidation | <1% | ~1% (Rybelsus®) |

| Octreotide | D-amino acids, cyclization | <1% | ~1% (Mycapssa®) |

Note: Oral bioavailability is highly dependent on the formulation and the presence of absorption enhancers.[13][23][24]

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual synthesis of a peptide containing a UAA using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (natural and unnatural)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Washing solvents (e.g., DCM, Methanol)

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Cold diethyl ether

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF).

-

Washing: Wash the resin thoroughly with DMF, DCM, and Methanol to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the cleavage solution.

-

Precipitate the peptide by adding the solution to cold diethyl ether.

-

Centrifuge to pellet the crude peptide and wash with cold ether.

-

Dry the crude peptide and purify by RP-HPLC.

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease or in plasma.

Materials:

-

Purified peptide (native and UAA-modified)

-

Protease of interest (e.g., trypsin, chymotrypsin) or plasma

-

Reaction buffer (e.g., PBS, Tris-HCl)

-

Quenching solution (e.g., TFA, Acetonitrile)

-

RP-HPLC system

Procedure:

-

Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer.

-

Incubation:

-

Incubate the peptide at a final concentration (e.g., 100 µM) with the protease or plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

RP-HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide from the degradation curve.[6]

Signaling Pathways and Experimental Workflows

The incorporation of UAAs can modulate the interaction of peptides with their target receptors, thereby influencing downstream signaling pathways.

Somatostatin Receptor Signaling

Octreotide, a synthetic octapeptide analog of somatostatin, incorporates D-amino acids to enhance its stability. It binds to somatostatin receptors (SSTRs), particularly SSTR2, to inhibit the secretion of various hormones.

Figure 2: Simplified signaling pathway of Octreotide via the SSTR2 receptor.

GLP-1 Receptor Signaling

GLP-1 analogs like Semaglutide incorporate UAAs to resist degradation by DPP-4 and enhance albumin binding, prolonging their half-life. They activate the GLP-1 receptor to stimulate insulin secretion in a glucose-dependent manner.

Figure 3: Simplified signaling pathway of GLP-1 analogs via the GLP-1 receptor.

General Experimental Workflow for UAA-Peptide Drug Discovery

The development of a novel peptide therapeutic containing UAAs follows a systematic workflow from initial design to preclinical evaluation.

Figure 4: General experimental workflow for UAA-peptide drug discovery.

Conclusion

The incorporation of unnatural amino acids has fundamentally transformed the landscape of peptide drug discovery.[1] By providing a means to systematically address the inherent weaknesses of natural peptides, UAAs have enabled the development of therapeutics with significantly improved stability, bioavailability, and efficacy. The continued exploration of novel UAA structures and synthetic methodologies will undoubtedly lead to the creation of even more sophisticated and effective peptide-based drugs for a wide range of diseases. This technical guide serves as a foundational resource for scientists and researchers to harness the full potential of unnatural amino acids in their pursuit of innovative therapeutic solutions.

References

- 1. benchchem.com [benchchem.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cpcscientific.com [cpcscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zhu.physics.ucdavis.edu [zhu.physics.ucdavis.edu]

- 16. Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma | Blog | Biosynth [biosynth.com]

- 17. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Properties and Applications of Cyclopropane-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-containing amino acids represent a unique class of non-canonical amino acids (ncAAs) that have garnered significant interest in medicinal chemistry and drug discovery. The inherent strain and rigidity of the cyclopropane ring impart distinct conformational constraints on peptides and small molecules, leading to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.[1][2] This technical guide provides an in-depth overview of the core properties of these valuable building blocks, including their synthesis, physicochemical characteristics, conformational features, and biological activities, with a focus on their application in the development of novel therapeutics.

Physicochemical and Conformational Properties

The three-membered ring of cyclopropane imposes significant geometric constraints, resulting in bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain leads to the formation of "bent" or "banana" bonds, which are weaker and more reactive than typical alkane C-C bonds.[3] When incorporated into amino acids, this rigid structure fixes the orientation of side chains and restricts the conformational freedom of the peptide backbone.

Data Presentation: Physicochemical Properties

| Property | 1-Aminocyclopropanecarboxylic Acid (ACC) | Cyclopropylamine |

| Molecular Formula | C₄H₇NO₂[4] | C₃H₇N |

| Molar Mass | 101.1 g/mol [4] | 57.1 g/mol |

| Appearance | White crystalline solid[4] | Clear, colorless volatile liquid |

| Melting Point | 198-201 °C[4] | -50 °C |

| Boiling Point | Decomposes | 49-50 °C |

| pKa (α-COOH) | ~2.3 (estimated) | - |

| pKa (α-NH₃⁺) | ~9.8 (estimated) | 9.10 |

| Solubility | Soluble in water | Miscible with water, ethanol, ether |

Data Presentation: Conformational Parameters of a Cyclopropyl Peptide Derivative

The following data were derived from the crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorocyclopropane, a cyclopropyl dipeptide analogue.[1]

| Torsional Angle | Value |

| φ' (N1-C1) | -62.5° |

| ψ' (C1-C11) | -33.0° |

These values are proximate to the φ, ψ angles observed in 3₁₀ and α-helical secondary structures, highlighting the influence of the cyclopropane ring on peptide conformation.[1]